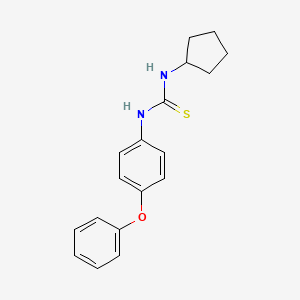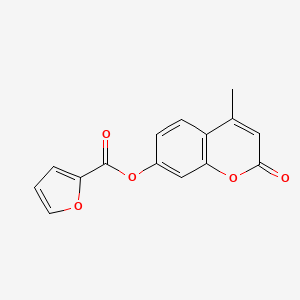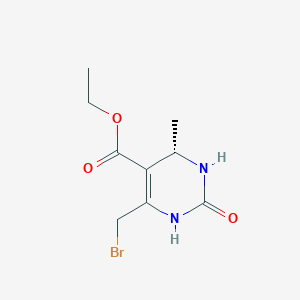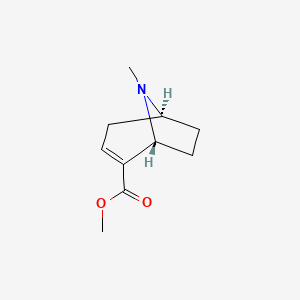
Methylecgonidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La metilecgonidina se utiliza en la investigación científica para la fabricación de análogos de feniltropano como troparil, dicloropano, iometopano y CFT . Estos análogos se estudian por su posible uso en medicina y farmacología, particularmente en el contexto de la inhibición de la recaptación de dopamina . La metilecgonidina también se utiliza como biomarcador para evaluar el uso de crack .
Mecanismo De Acción
La metilecgonidina ejerce sus efectos a través de la actividad agonista parcial en los receptores muscarínicos M1 y M3. Esto conduce a la fragmentación del ADN y la muerte neuronal por apoptosis . La toxicidad del compuesto es específicamente más dañina para el corazón, los pulmones y el hígado en comparación con otros subproductos de la cocaína .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Methylecgonidine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. One of the key interactions is with muscarinic receptors, specifically the M1 and M3 subtypes. This compound acts as a partial agonist at these receptors, leading to DNA fragmentation and neuronal death by apoptosis . Additionally, this compound is involved in the synthesis of phenyltropane analogues, such as troparil, dichloropane, iometopane, and CFT, which are used in scientific research .
Cellular Effects
This compound has been shown to have detrimental effects on various types of cells and cellular processes. It is particularly harmful to the heart, lungs, and liver. The toxicity of this compound is attributed to its partial agonist effect at M1 and M3 muscarinic receptors, leading to DNA fragmentation and neuronal death by apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall toxic effects on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with muscarinic receptors, specifically the M1 and M3 subtypes. By acting as a partial agonist at these receptors, this compound induces DNA fragmentation and neuronal death by apoptosis . This mechanism of action highlights the compound’s potential to cause significant cellular damage and underscores the importance of understanding its molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound has a relatively short half-life of 18–21 minutes, after which it is metabolized to ecgonidine . The stability of this compound can be influenced by temperature and storage conditions. For instance, this compound stored in plasma at -80°C is stable for up to one month . These temporal effects are crucial for accurately assessing the compound’s impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may not exhibit significant toxic effects, but at higher doses, it can cause severe toxicity, particularly to the heart, lungs, and liver . These threshold effects highlight the importance of dosage considerations in studying the compound’s impact on health and its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to ecgonidine. This conversion occurs through hydrolysis and dehydration followed by esterification with methanol . The metabolic pathways of this compound also involve interactions with various enzymes, such as carboxylesterases and butyrylcholinesterase, which play a role in its degradation and clearance from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is metabolized to ecgonidine, which can be detected in urine, hair, saliva, perspiration, and blood of crack smokers . The distribution of this compound within the body is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. This compound primarily localizes to the cytoplasm, where it interacts with muscarinic receptors and other biomolecules . This localization is essential for its role in inducing DNA fragmentation and neuronal death by apoptosis, highlighting the importance of subcellular targeting in its mechanism of action.
Métodos De Preparación
La metilecgonidina se puede sintetizar no pirolíticamente a partir de cocaína mediante hidrólisis y deshidratación, seguida de esterificación con metanol . Otro método implica la reacción del ácido 2,4,6-cicloheptatrieno-7-carboxílico con metilamina . Este compuesto también se puede sintetizar mediante una transposición de Cope/ciclopropanación en tándem .
Análisis De Reacciones Químicas
La metilecgonidina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La metilecgonidina se puede oxidar para formar ecgonidina.
Hidrólisis: Se puede hidrolizar para formar ecgonidina.
Esterificación: La metilecgonidina se puede esterificar con metanol para formar su éster metílico.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen metanol para la esterificación y varios agentes oxidantes para las reacciones de oxidación. Los principales productos que se forman a partir de estas reacciones son la ecgonidina y su éster metílico .
Comparación Con Compuestos Similares
La metilecgonidina es similar a otras alcaloides tropánicas, como la cocaína y el éster metílico de la ecgonina. es único en el sentido de que se forma específicamente como producto de pirólisis cuando se fuma crack . Esto lo convierte en un biomarcador valioso para distinguir entre el uso de crack y cocaína en polvo .
Compuestos similares incluyen:
Cocaína: Un fármaco estimulante derivado de la planta de coca.
Éster metílico de la ecgonina: Un metabolito de la cocaína.
Troparil: Un análogo de feniltropano utilizado en la investigación científica.
Propiedades
IUPAC Name |
methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSNEAHFGOEKBI-VXNVDRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276220 | |
| Record name | (-)-Methylecgonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mesylate: White solid; [Sigma-Aldrich MSDS] | |
| Record name | Anhydroecgonine methyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11917 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
43021-26-7 | |
| Record name | (-)-Anhydroecgonine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43021-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydroecgonine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043021267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Methylecgonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ecgonidine methyl ester mesylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ECGONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58C337KP3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methylecgonidine acts as a muscarinic agonist, primarily targeting M2 muscarinic receptors in the heart [, , , ]. This interaction leads to several downstream effects, including:
- Hypotension and Tachycardia: Intravenous administration of this compound in sheep resulted in significant hypotension and tachycardia, effects attributed to its muscarinic agonist properties [].
- Negative Inotropic Effects: this compound decreases peak cell shortening and intracellular calcium transients in ferret and human cardiac myocytes, leading to negative inotropic effects [, ].
- Airway Smooth Muscle Relaxation: Contrary to its cardiac effects, this compound exhibits dose-dependent relaxation of acetylcholine-precontracted guinea pig tracheal rings, suggesting a potential role in modulating airway smooth muscle tone [].
- Impaired Melatonin Synthesis: this compound impairs melatonin synthesis in rat pineal glands, both in vivo and in vitro, by elevating intracellular calcium levels through muscarinic receptor activation [].
ANone: Unfortunately, the provided research papers do not include specific details regarding the molecular formula, weight, or spectroscopic data for this compound.
A: this compound degrades in biological matrices, especially in plasma. Its degradation primarily leads to the formation of ecgonidine (Anhydroecgonine) via hydrolysis [, ]. Factors influencing its stability include:
- Temperature: Lower temperatures significantly improve this compound stability []. Storage at -80°C is recommended for long-term stability [].
- pH: Basic pH conditions accelerate this compound hydrolysis [].
- Presence of Esterase Inhibitors: Adding esterase inhibitors like sodium fluoride effectively reduces this compound hydrolysis [, ].
ANone: The provided research does not discuss any catalytic properties or applications of this compound. The focus is primarily on its pharmacological effects and metabolism.
ANone: None of the provided research papers delve into computational chemistry or modeling studies of this compound.
ANone: The research primarily focuses on this compound stability in biological samples rather than formulation strategies. Key findings on its stability include:
- Rapid degradation in plasma: this compound undergoes rapid hydrolysis in plasma, forming ecgonidine [, ].
- Temperature and pH sensitivity: Its degradation is sensitive to both temperature and pH, with lower temperatures and acidic conditions favoring stability [, ].
ANone: The provided scientific research does not include information regarding specific SHE regulations concerning this compound.
ANone: The research provides insights into the PK/PD properties of this compound:
- Absorption: While not explicitly studied, the presence of this compound and its metabolite ecgonidine in the urine of crack cocaine smokers indicates its absorption through the lungs [, ].
- Distribution: Research shows the presence of this compound in various tissues, including liver, brain, blood, and urine, suggesting its distribution throughout the body [].
- Metabolism: The primary metabolic pathway for this compound involves hydrolysis to ecgonidine, primarily facilitated by butyrylcholinesterase [].
- Excretion: Both this compound and ecgonidine are primarily excreted in urine [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


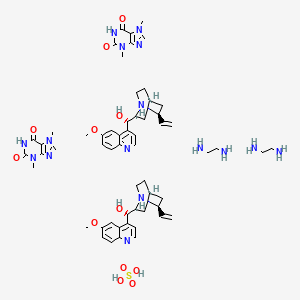
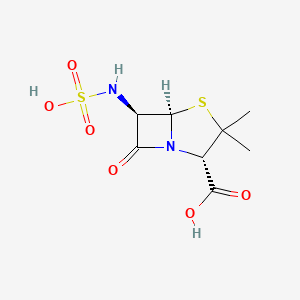
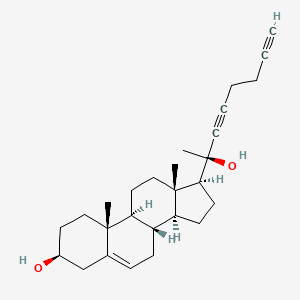

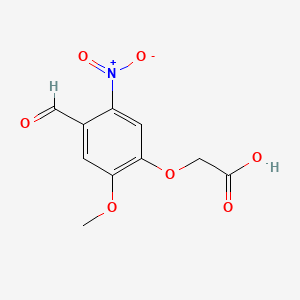
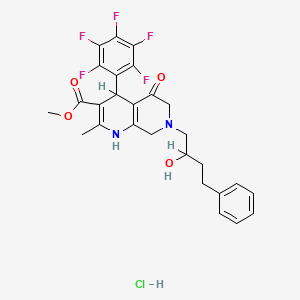
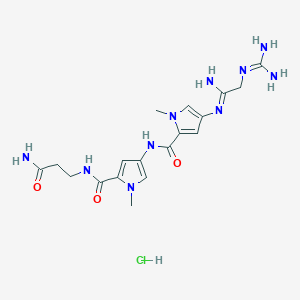
![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)
![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate](/img/structure/B1201343.png)
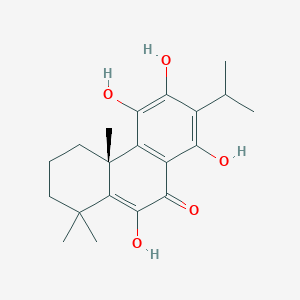
![3H-Benzo[e]indole-2-carboxylic acid](/img/structure/B1201345.png)
